

# Independent Verification of Published Gosogliptin Efficacy Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides an objective comparison of the published efficacy data for **Gosogliptin**, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other commonly used alternatives in the same class for the treatment of type 2 diabetes mellitus. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of **Gosogliptin**'s performance based on available clinical trial data.

### **Mechanism of Action of DPP-4 Inhibitors**

Gosogliptin, like other gliptins, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, Gosogliptin increases the levels of active incretins. This enhancement of incretin activity leads to several physiological effects that improve glycemic control: increased glucose-dependent insulin secretion from pancreatic beta cells, suppressed glucagon release from pancreatic alpha cells, and consequently, a reduction in hepatic glucose production.[2] A key advantage of this mechanism is its glucose-dependent nature, which reduces the risk of hypoglycemia.[1][2]





Click to download full resolution via product page

Caption: Mechanism of action of Gosogliptin and other DPP-4 inhibitors.

## **Quantitative Efficacy Data Comparison**

The following tables summarize the key efficacy endpoints from various clinical trials for **Gosogliptin** and other leading DPP-4 inhibitors. The primary efficacy measure is the change in glycated hemoglobin (HbA1c) from baseline.

Table 1: Gosogliptin Efficacy Data



| Trial/Stud<br>y          | Treatmen<br>t Arm              | Baseline<br>HbA1c<br>(%) | Change in HbA1c from Baseline (%) | Comparat<br>or | Comparat<br>or<br>Change<br>in HbA1c<br>(%) | Duration<br>(weeks) |
|--------------------------|--------------------------------|--------------------------|-----------------------------------|----------------|---------------------------------------------|---------------------|
| Nedosugov<br>a et al.[3] | Gosogliptin                    | 8.61                     | -1.20                             | Vildagliptin   | -1.36                                       | 12                  |
| PALITRA<br>Study[4][5]   | Gosogliptin<br>Monothera<br>py | Not<br>Specified         | -0.95                             | Metformin      | -1.03                                       | 24                  |
| PALITRA<br>Study[4][5]   | Gosogliptin<br>+<br>Metformin  | Not<br>Specified         | -0.95                             | -              | -                                           | 24                  |

Table 2: Comparator DPP-4 Inhibitors Efficacy Data



| Drug                    | Trial/Study                          | Treatment<br>Arm                       | Baseline<br>HbA1c (%)                     | Placebo-<br>Adjusted<br>Change in<br>HbA1c (%) | Duration<br>(weeks) |
|-------------------------|--------------------------------------|----------------------------------------|-------------------------------------------|------------------------------------------------|---------------------|
| Sitagliptin             | Cochrane<br>Review[6]                | Sitagliptin vs.<br>Placebo             | Not Specified                             | -0.70                                          | Not Specified       |
| CompoSIT-R<br>Study[7]  | Sitagliptin<br>100 mg                | 7.7                                    | -0.51 (vs.<br>-0.36 for<br>Dapagliflozin) | 24                                             |                     |
| Vildagliptin            | Meta-<br>analysis[8]                 | Vildagliptin<br>50mg vs.<br>Placebo    | Not Specified                             | -0.58                                          | ≥12                 |
| Meta-<br>analysis[8]    | Vildagliptin<br>100mg vs.<br>Placebo | Not Specified                          | -0.77                                     | ≥12                                            |                     |
| PROVIL-<br>study[9][10] | Vildagliptin +<br>Metformin          | ~7.6-7.9                               | -0.9 (absolute change)                    | 24                                             | -                   |
| Saxagliptin             | Meta-<br>analysis[11]<br>[12]        | Saxagliptin 5<br>mg vs.<br>Control     | ~8.07-9.43                                | -0.55                                          | 12-24               |
| Meta-<br>analysis[13]   | Saxagliptin vs. Placebo              | ~7.6-10.7                              | -0.52                                     | Not Specified                                  |                     |
| Linagliptin             | Pooled<br>Analysis[14]               | Linagliptin vs. Placebo (Monotherapy ) | Not Specified                             | -0.69                                          | 24                  |
| Pooled<br>Analysis[15]  | Linagliptin 5<br>mg vs.<br>Placebo   | 8.2                                    | -0.63                                     | 18                                             |                     |
| Pooled<br>Analysis[15]  | Linagliptin 5<br>mg vs.<br>Placebo   | 8.2                                    | -0.58                                     | 24                                             | -                   |



Check Availability & Pricing

## **Experimental Protocols**

The methodologies for the cited key experiments are outlined below. These protocols are based on the descriptions provided in the published studies.

Generalized Phase 3 Clinical Trial Workflow for DPP-4 Inhibitors

The clinical trials for **Gosogliptin** and its comparators generally follow a standard workflow for assessing the efficacy and safety of new antidiabetic agents.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Gosogliptin? [synapse.patsnap.com]
- 2. What is Gosogliptin used for? [synapse.patsnap.com]
- 3. Initial investigation of efficacy and safety of a new dipeptidyl peptidase-4 inhibitor, gosogliptin, for type 2 diabetes in Russia | Nedosugova | Diabetes mellitus [diaendojournals.ru]
- 4. Practical Applications of Russian DPP4 Inhibitor Gosogliptin in "Palitra" Large-Scale Observational Study | Shestakova | Diabetes mellitus [dia-endojournals.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT-R study PMC [pmc.ncbi.nlm.nih.gov]



- 8. The efficacy and safety of vildagliptin in patients with type 2 diabetes: a meta-analysis of randomized clinical trials Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Saxagliptin Efficacy: Meta-Analysis of 14 Phase 2 and 3 Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of saxagliptin in patients with type 2 diabetes: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linagliptin for type 2 diabetes mellitus: a review of the pivotal clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 15. drc.bmj.com [drc.bmj.com]
- To cite this document: BenchChem. [Independent Verification of Published Gosogliptin Efficacy Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662538#independent-verification-of-published-gosogliptin-efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com